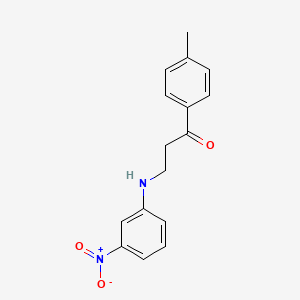
1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone, also known as MNA-715, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of amphetamines and has been shown to have unique properties that make it a valuable tool for research.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Compounds similar to "1-(4-Methylphenyl)-3-(3-nitroanilino)-1-propanone" are often subjects of synthetic chemistry research focusing on the development of novel organic synthesis methods. For example, the study of 3,4-Methylenedioxyphenyl-2-propanone synthesis through reduction combined with hydrolysis of 3,4-methylenedioxyphenyl-2-nitropropene prepared by Knoevenagel reaction showcases the synthetic pathways and characterizations of complex organic compounds (Peng Fei-jin, 2007). These studies are crucial for advancing chemical synthesis techniques and understanding the properties of new compounds.
Nonlinear Optical Materials
Research on molecular complexation and crystal engineering, such as the study on molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide, provides insights into designing materials for nonlinear optical applications (M. Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001). Such research highlights how specific molecular arrangements and interactions can enhance the materials' optical properties, relevant for telecommunications and information processing technologies.
Biodegradation of Environmental Contaminants
The biodegradation of environmental contaminants, such as 3-Methyl-4-nitrophenol, by specific microorganisms, demonstrates the potential for utilizing biological systems to remediate harmful substances in the environment (B. Bhushan, S. Samanta, A. Chauhan, A. Chakraborti, R. Jain, 2000). This area of research is crucial for developing sustainable methods to reduce the impact of industrial pollutants and pesticides.
Enantioseparation and Chiral Analysis
The study on the enantioseparation of isomeric compounds, like 2-(methylphenyl)propanoic acids, by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector, highlights the importance of chiral analysis in pharmaceuticals and chemical research (Yang Jin, Honglei Bao, Wenyu Sun, Shengqiang Tong, 2020). Understanding the enantioselective behaviors of compounds is essential for drug development and the synthesis of optically active materials.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-5-7-13(8-6-12)16(19)9-10-17-14-3-2-4-15(11-14)18(20)21/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVORBWGRDGYRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-08-0 |
Source


|
| Record name | 1-(4-METHYLPHENYL)-3-(3-NITROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

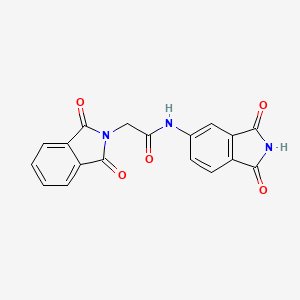
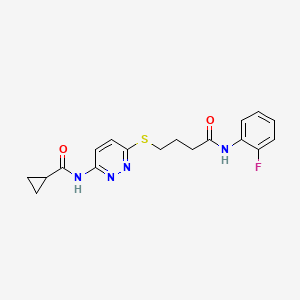
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)
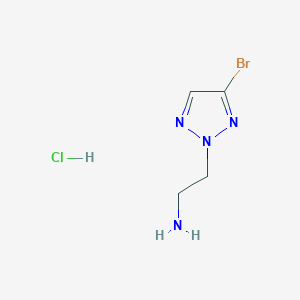
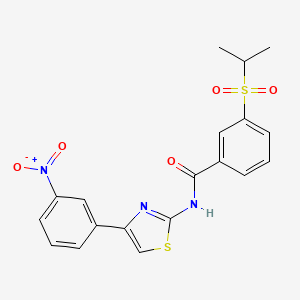
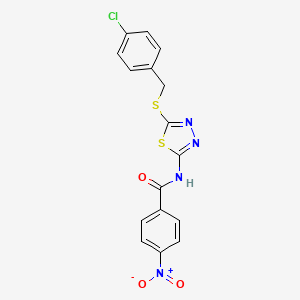
![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)
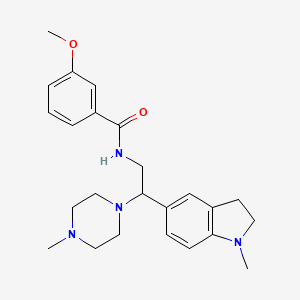
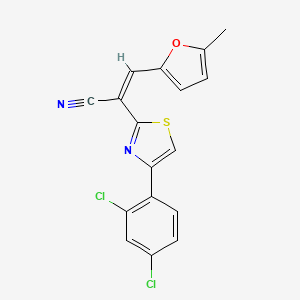
![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)
![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
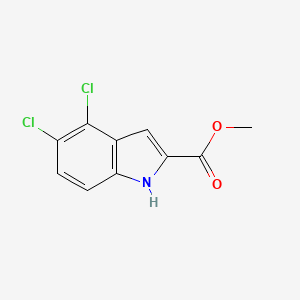
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)